Biotin-PEG4-NHS ester, also known as Biotin-PEG4-N-hydroxysuccinimide ester, is a heterobifunctional crosslinking reagent widely used in bioconjugation and surface modification applications. [] This compound bridges the gap between amine-containing molecules and biotinylated entities, enabling a vast array of downstream applications through the strong and specific biotin-avidin/streptavidin interaction.
Synthesis Analysis
Step 1: Activation of Biotin-PEG4-carboxylic acid: The carboxylic acid group of Biotin-PEG4 is activated using a peptide coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in an anhydrous water-miscible aprotic organic solvent. []
Molecular Structure Analysis
PEG4: A tetraethylene glycol spacer arm improves water solubility, reduces steric hindrance, and provides flexibility for optimal biotin-avidin/streptavidin interaction. [, ]
Chemical Reactions Analysis
Amide bond formation: The NHS ester group reacts with primary amines present on various molecules like proteins, peptides, antibodies, and surfaces. [, , , , , , , , , , , ] This reaction results in the formation of a stable amide bond, covalently attaching biotin to the target molecule via the PEG4 linker.
Applications
Biomolecule immobilization: Covalent attachment of biomolecules like antibodies, proteins, and enzymes to surfaces for biosensor development, immunoassays, and microarray fabrication. [, , , , , , ]
Targeted delivery: Conjugation to drug delivery vehicles like nanoparticles and liposomes for targeted delivery of therapeutics and imaging agents. [, , , ]
Cell labeling: Labeling of cells with biotin for cell sorting, tracking, and analysis. [, , ]
Protein modification: Site-specific modification of proteins with biotin for studying protein interactions, localization, and function. [, , ]
Future Directions
Development of novel conjugates: Exploring its use in conjugating emerging therapeutic molecules like siRNAs and CRISPR-Cas9 components for targeted gene therapy. []
Related Compounds
Sulfo-NHS-LC-Biotin
Relevance: Sulfo-NHS-LC-Biotin is structurally similar to Biotin-PEG4-NHS ester, with both compounds sharing the NHS ester as the reactive group for conjugation to primary amines. The difference lies in the spacer arm, where Sulfo-NHS-LC-Biotin utilizes an aminohexanoic acid spacer, whereas Biotin-PEG4-NHS ester incorporates a PEG4 (polyethylene glycol with 4 repeating units) spacer. [, , , , , ]
NHS-β-Ala-(L-Asp)3-biotin
Relevance: Like Biotin-PEG4-NHS ester, NHS-β-Ala-(L-Asp)3-biotin utilizes the NHS ester for conjugation to primary amines. Both compounds are designed for in vivo applications and differ in their spacer arms. The unique spacer in NHS-β-Ala-(L-Asp)3-biotin aims to reduce membrane permeability compared to Sulfo-NHS-LC-biotin. [, ]
Biotin-NHS
Relevance: Biotin-NHS represents the simplest form of NHS-ester biotinylation reagents, directly linking the NHS ester to biotin without a spacer arm. Biotin-PEG4-NHS ester, on the other hand, incorporates a PEG4 spacer arm, providing greater flexibility and potentially reduced steric hindrance during conjugation. [, ]
Sulfo-NHS-PEO(12)-biotin
Relevance: Similar to Biotin-PEG4-NHS ester, this compound utilizes a PEG spacer for increased water solubility and potentially reduced steric hindrance. The difference lies in the length of the PEG chain, with Sulfo-NHS-PEO(12)-biotin having a significantly longer spacer compared to the four repeating units in Biotin-PEG4-NHS ester. []
NHS-PEG4-maleimide
Relevance: While sharing the same PEG4 spacer as Biotin-PEG4-NHS ester, NHS-PEG4-maleimide differs in its reactive groups. Instead of biotin, it carries a maleimide group that reacts specifically with thiol (sulfhydryl) groups, offering versatility in bioconjugation strategies. [, ]
Biotin hydrazide
Relevance: Unlike Biotin-PEG4-NHS ester, which targets primary amines through its NHS ester, biotin hydrazide offers an alternative conjugation strategy by targeting aldehyde groups. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BVT 2733 is an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1;). In a mouse model of hyperglycemia and hyperinsulinemia, BVT 2733 (100 mg/kg) inhibits 11β-HSD1 activity in isolated liver and decreases blood glucose and insulin concentrations. It decreases the expression of monocyte chemoattractant protein 1 (MCP-1) and TNF-α in adipose tissue, but not plasma, of mice with high-fat diet-induced obesity and normalizes the expression of adipokines in adipose tissue. It also reduces body weight and improves glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. BVT 2733 decreases TNF-α, IL-1β, IL-6, and IL-17 protein levels in serum and reduces severity of collagen-induced arthritis in mice. BVT-2733 is a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, which attenuates obesity and inflammation in diet-induced obese mice. BVT-2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction. BVT-2733 exhibits an anti-inflammatory effect on CIA. This protective effect is, at least partly, mediated by inhibition of the NF-κB and NLRP1 inflammasome signaling pathways. 11β-Hydroxysteroid dehydrogenase 1 (11β-HSD1) plays an important role in inflammation. 11β-HSD1 inhibition may represent a potential therapeutic target for RA patients.
Non-competitive, irreversible protein tyrosine phosphatase (PTP) inhibitor (IC50 values are 0.9 (PTP1B), 1.7 (TCPTP), 0.09 (SHP-2), 1.5 (LAR) and 0.7 (YopH) μM). Active in vivo and cell-permeable. BVT 948 is a noncompetitive, cell-permeable inhibitor of protein tyrosine phosphatases (PTP; IC50s = 0.09-1.7 µM). It facilitates the oxidation of the catalytic cysteine residue by hydrogen peroxide. Similarly, it inhibits redox-sensitive cytochrome P450 (CYP) isoforms, including CYP2C19 and CYP2D6, with IC50 values less than 10 µM. BVT 948 also inhibits the protein methyltransferases SETD8, SETD2, G9a, SMYD2, CARM1, and PRMT3 with IC50 values from 0.7 to 3.2 µm. Presumably through its effects on PTPs, BVT 948 enhances insulin signaling in cells and insulin tolerance in ob/ob mice, suppresses the expression of matrix metalloproteinase-9 and invasion in breast cancer cells, and increases NMDA-induced substance P release by spinal cord slices. BVT948 is a protein tyrosine phosphatases (PTP) inhibitor.
BW-1370U87 is a monoamine oxidase A (MAO-A) inhibitor potentially for treatment of depression. BW-1370U87 elevates neurotransmitter amines in the brain over the same dose range at which it exhibits positive activities in animal models of depressive illness. BW-1370U87's mechanism of action follows simple competitive kinetics, so that an unusually high concentration of tyramine in peripheral tissues may displace the inhibitor from MAO-A sites in the intestine and liver.
7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid is a imidazolidine-2,4-dione that is 7-(2,5-dioxoimidazolidin-4-yl)heptanoic acid in which the imidazoline ring as substituted at position 3 by a 3-(3-cyclohexyl-3-hydroxypropyl) group. It is an imidazolidine-2,4-dione, a secondary alcohol and a monocarboxylic acid.